molecular formula C12H17N3O2 B12933685 Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- CAS No. 91646-60-5

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-

Cat. No.: B12933685
CAS No.: 91646-60-5
M. Wt: 235.28 g/mol
InChI Key: LMSFAZAHDZAGGV-UHFFFAOYSA-N
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Description

2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol typically involves the reaction of benzimidazole derivatives with diethanolamine. One common method involves the condensation of 2-aminobenzimidazole with formaldehyde and diethanolamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and distillation.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations due to its electron-rich benzimidazole core and hydroxyl groups:

  • Oxidation : Reacts with oxidizing agents to form quinone-like structures or hydroxylated derivatives. For example, oxidation of the benzimidazole ring can generate N-oxides or sulfonic acid derivatives under strong acidic conditions .

  • Reduction : The imino group (C=N) is reducible using agents like sodium borohydride or catalytic hydrogenation, yielding saturated amine derivatives.

Coordination Chemistry with Metal Ions

The compound acts as a polydentate ligand, coordinating with transition metals via its benzimidazole nitrogen and hydroxyl oxygen atoms. Studies demonstrate its ability to form octahedral complexes with Co(II), Cu(II), Cd(II), and Hg(II) :

Metal IonComplex FormulaGeometryKey Spectral Data (FT-IR, cm⁻¹)Antibacterial Activity (Zone Inhibition, mm)
Co(II)[Co(Lb)₂]Octahedralν(C=N): 1,666; ν(M–O): 54014 (E. coli), 12 (S. aureus)
Cu(II)[Cu(Lb)₂]Octahedralν(C=N): 1,652; ν(M–O): 53518 (E. coli), 16 (S. aureus)
Cd(II)[Cd(Lb)₂]Octahedralν(C=N): 1,659; ν(M–N): 5105 (E. coli), 7 (S. aureus)
Hg(II)[Hg(Lb)₂]Octahedralν(C=N): 1,647; ν(M–O): 5283 (E. coli), 4 (S. aureus)

Data adapted from studies on analogous benzimidazole-metal complexes .

Cycloaddition and "Click" Chemistry

The terminal alkyne derivatives of this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazole hybrids :

Reaction Conditions :

  • Catalyst : Cu(I) (e.g., CuSO₄/ascorbic acid)

  • Solvent : THF or ethanol

  • Yield : 65–95%

Example Reaction :

text
S-substituted benzimidazole + Azide derivative → 1,2,3-Triazole hybrid

These hybrids exhibit enhanced bioactivity, including cytotoxicity against cancer cell lines .

Nucleophilic Substitution Reactions

The hydroxyl and amine groups facilitate nucleophilic substitutions:

  • Esterification : Reacts with acyl chlorides to form ester derivatives.

  • Alkylation : Undergoes alkylation with halides (e.g., propargyl bromide) to generate S- or N-alkylated products .

Schiff Base Formation

Condensation with aldehydes or ketones yields Schiff base ligands, which further complex with metals. For example, reaction with 2-hydroxy-5-methylbenzaldehyde produces a ligand that coordinates to Zn(II) and Cu(II) :

text
Benzimidazole-ethanolamine + Aldehyde → Schiff Base Ligand

Acid-Base Reactivity

The compound exhibits amphoteric behavior:

  • Protonation : The benzimidazole nitrogen (pKa ~5.6) protonates under acidic conditions.

  • Deprotonation : Hydroxyl groups deprotonate in basic media (pH >10), forming alkoxide species .

Scientific Research Applications

Medicinal Chemistry

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has been studied for its potential therapeutic properties. It is related to benzimidazole derivatives, which are known for their biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Research indicates that benzimidazole derivatives can inhibit certain cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of breast and prostate cancer cells. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can effectively combat various bacterial strains and fungi, making them candidates for developing new antibiotics.

Materials Science

The compound is also significant in materials science, particularly in the development of novel polymers and nanomaterials.

Nonlinear Optical Materials

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- can be incorporated into polymer matrices to enhance nonlinear optical properties. These materials are essential for applications in photonics and telecommunications.

Coordination Chemistry

As a ligand, ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has potential applications in forming metal complexes. These complexes can be utilized in catalysis, especially in olefin polymerization processes.

Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- as a ligand with nickel(II). The resulting complex exhibited enhanced catalytic activity in olefin polymerization compared to traditional catalysts.

Anticancer Activity Assessment

In vitro studies have shown that derivatives of ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- can induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Antimicrobial properties
Materials ScienceNonlinear optical materials
Ligand for metal complex formation

Mechanism of Action

The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the diethanolamine moiety can interact with cell membranes and proteins, affecting their function. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)diethanol
  • 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dipropanol
  • 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dibutanol

Uniqueness

2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is unique due to its specific combination of a benzimidazole ring and a diethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, which can be advantageous for specific research and industrial purposes.

Biological Activity

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have garnered attention due to their wide range of biological properties, including antimicrobial , anticancer , and antifungal activities. The structural features of these compounds enable them to interact with various biological targets, leading to significant pharmacological effects. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is synthesized through the reaction of benzimidazole derivatives with diethanolamine, typically under acidic conditions.

The biological activity of Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This is crucial in combating diseases where enzyme activity is dysregulated.
  • Membrane Interaction : The diethanolamine moiety may interact with cell membranes and proteins, influencing their function and permeability.
  • Metal Ion Coordination : The compound's capacity to form hydrogen bonds and coordinate with metal ions enhances its biological efficacy .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AStaphylococcus aureus16 µg/mL
Benzimidazole Derivative BEscherichia coli32 µg/mL
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-Various Gram-positive and Gram-negative strainsTo be determined

Studies have shown that similar compounds exhibit MICs ranging from 1 to 16 µg/mL against various bacterial strains .

Anticancer Activity

Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- has also been evaluated for its anticancer properties. Research on related benzimidazole compounds indicates:

Cell LineIC50 (µM)
HePG2 (liver cancer)<10
MCF7 (breast cancer)<10
HCT116 (colon cancer)<10

These results suggest that Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- may possess significant anticancer potential .

Case Studies and Comparative Analysis

In a comparative study of various benzimidazole derivatives:

  • Antibacterial Efficacy : Compounds were tested against both Gram-positive and Gram-negative bacteria. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- demonstrated a unique profile compared to other derivatives due to its dual functionality as both an enzyme inhibitor and membrane-interacting agent.
  • Anticancer Studies : A series of position-substituted benzimidazoles showed promising results against different cancer cell lines. Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-'s structure allows it to potentially enhance the bioavailability and efficacy of treatment regimens in combination therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- and its derivatives?

Methodological Answer: The synthesis typically involves condensation of benzimidazole derivatives with ethanolamine-containing precursors. For example:

  • Step 1: React 1H-benzimidazole-2-carbaldehyde with methylamine or substituted amines to form the imine linkage.
  • Step 2: Introduce the ethanol moieties via nucleophilic substitution or reductive amination.
  • Characterization: Use FT-IR to confirm the presence of hydroxyl (-OH) and imine (-C=N-) groups. HNMR is critical for verifying the integration of ethanol protons (δ ~3.5–3.7 ppm) and benzimidazole aromatic protons (δ ~7.2–8.5 ppm). Melting points are used to assess purity .

Q. How are impurities or by-products identified during synthesis?

Methodological Answer:

  • Chromatography: Employ HPLC or TLC with UV detection to monitor reaction progress and isolate impurities.
  • Mass Spectrometry: High-resolution MS (HRMS) identifies unreacted intermediates or side products (e.g., incomplete substitution at the imino group).
  • Elemental Analysis: Confirm stoichiometric ratios of C, H, and N to detect deviations caused by by-products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinity of derivatives to biological targets (e.g., fungal CYP51 for antifungal studies).
  • QSAR Modeling: Correlate substituent electronic properties (Hammett constants) or steric parameters (Taft indices) with experimental IC₅₀ values to optimize activity.
  • Validation: Compare predicted vs. experimental bioactivity data (e.g., MIC values against Candida spp.) to refine models .

Q. How do researchers resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Case Example: Conflicting HNMR signals for ethanol protons may arise from tautomerism or solvent effects.
    • Solution 1: Conduct variable-temperature NMR to observe dynamic equilibria (e.g., imine-enamine tautomerism).
    • Solution 2: Use deuterated solvents (D₂O, DMSO-d₆) to suppress exchange broadening.
    • Cross-Validation: Pair with IR data to confirm hydrogen bonding or X-ray crystallography for absolute configuration .

Q. What strategies are used to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.
    • Thermal Analysis: Use DSC/TGA to determine decomposition onset temperatures and identify degradation products via GC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. Experimental Design and Data Analysis

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Methodological Answer:

  • Library Design: Synthesize derivatives with variations in:
    • Benzimidazole substituents (e.g., electron-withdrawing groups for enhanced electrophilicity).
    • Ethanol chain length (e.g., ethylene vs. propylene spacers).
  • Bioassays: Test against Gram-positive/negative bacteria (MIC assays) and fungal strains (disk diffusion).
  • Data Analysis: Use multivariate regression to link structural descriptors (logP, polar surface area) to bioactivity .

Q. What advanced spectroscopic techniques are used to study metal complexation?

Methodological Answer:

  • UV-Vis Titration: Monitor ligand-to-metal charge transfer (LMCT) bands to determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes).
  • EPR Spectroscopy: Detect paramagnetic species (e.g., Cu²⁺ complexes) and analyze g-values for coordination geometry.
  • XAS (X-ray Absorption Spectroscopy): Resolve metal oxidation states and bond distances in coordination complexes .

Q. Safety and Regulatory Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment: Review GHS classifications (e.g., skin/eye irritation potential) from SDS and toxicity databases.
  • Engineering Controls: Use fume hoods for synthesis steps involving volatile intermediates (e.g., nitro precursors).
  • Waste Disposal: Neutralize acidic/basic by-products before disposal and incinerate organic waste per EPA guidelines .

Q. How is mutagenicity risk evaluated during preclinical development?

Methodological Answer:

  • Ames Test: Incubate the compound with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation (S9 fraction).
  • Comet Assay: Assess DNA damage in mammalian cell lines (e.g., HepG2).
  • Regulatory Alignment: Compare results against IARC monographs or OECD guidelines for hazard classification .

Properties

CAS No.

91646-60-5

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14)

InChI Key

LMSFAZAHDZAGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO

Origin of Product

United States

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